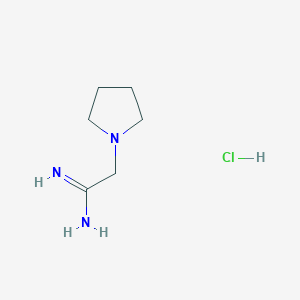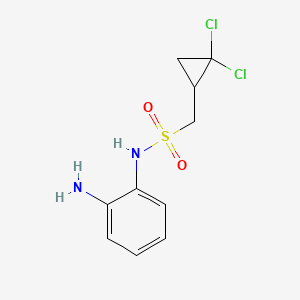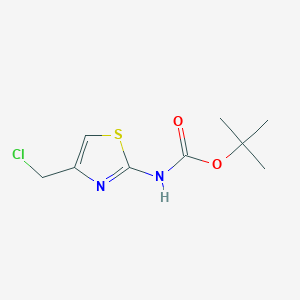
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate
概要
説明
“tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate” is a chemical compound with the CAS Number: 892952-70-4 . It has a molecular weight of 249.74 and a molecular formula of C9H14ClN2O2S .
Synthesis Analysis
The synthesis of this compound involves the use of triethylamine in 1,4-dioxane at 2 - 20℃ for 144 hours . Another method involves the use of 1,3-Dichloroacetone and tert-butyl carbamothioylcarbamate in acetone at 20℃ for 72 hours .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H14ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5,15H,4H2,1-3H3,(H,11,12,13) .Physical And Chemical Properties Analysis
This compound is stored at a temperature between 2-8°C . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
Medicinal Chemistry
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate: is a thiazole derivative, a class of compounds known for their diverse biological activities . In medicinal chemistry, this compound can be utilized as a building block for synthesizing various biologically active molecules. For instance, it could serve as a precursor in the synthesis of antimicrobial, antifungal, or antiviral agents, leveraging the thiazole moiety’s propensity for interacting with biological targets.
Agriculture
In the agricultural sector, thiazole derivatives have been explored for their potential use as fungicides and biocides . tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate could be investigated for its efficacy in protecting crops from fungal pathogens, contributing to the development of new agricultural chemicals that help ensure crop safety and food security.
Material Science
The compound’s reactivity due to the chloromethyl group makes it a candidate for creating novel polymers or coatings with potential applications in material science . These materials could exhibit unique properties such as enhanced durability or resistance to environmental stressors, making them suitable for a wide range of industrial applications.
Environmental Science
Environmental science could benefit from the application of tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate in the synthesis of chemicals that are less toxic and more biodegradable than current options . This aligns with the growing need for environmentally friendly chemicals in various industries.
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, particularly those involving thiazole rings . It could also be used to modify peptides or proteins, providing a tool for probing biochemical pathways and understanding the molecular basis of diseases.
Pharmacology
Pharmacologically, thiazole derivatives are part of many drugs’ structures, offering a range of therapeutic effects . tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate could be used in drug design and discovery, potentially leading to new treatments for various conditions.
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXQKNNEPFDPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668691 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(chloromethyl)thiazol-2-yl)carbamate | |
CAS RN |
892952-70-4 | |
| Record name | tert-Butyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)
![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)

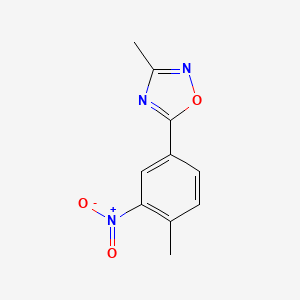
![4-Methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521192.png)

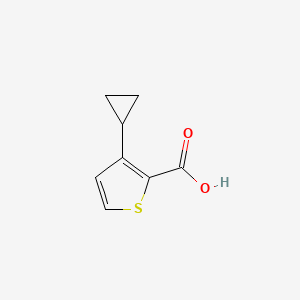
![N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1521198.png)
![tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B1521199.png)
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)
